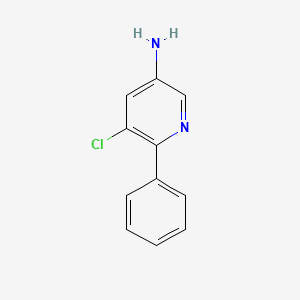
5-Chloro-6-phenylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-phenylpyridin-3-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-aminopyridine, chlorinating agents, and phenylating agents.
Chlorination: The 3-aminopyridine undergoes chlorination at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction using phenylboronic acid or phenyl magnesium bromide in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to introduce the phenyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, ammonia, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted-6-phenylpyridin-3-amines.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
科学的研究の応用
5-Chloro-6-phenylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
作用機序
The mechanism of action of 5-Chloro-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
5-Chloro-6-phenylpyridazin-3-one: Similar structure but with a different functional group at the 3-position.
6-Phenylpyridin-3-amine: Lacks the chlorine atom at the 5-position.
5-Bromo-6-phenylpyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyridin-3-amine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC名 |
5-chloro-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChIキー |
PNQVWUJVJYJJNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


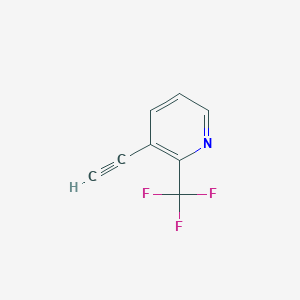
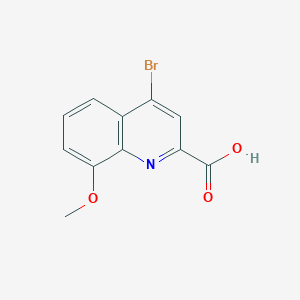
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
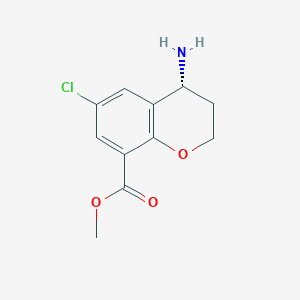
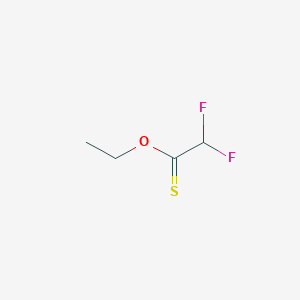

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

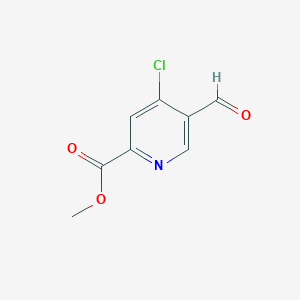
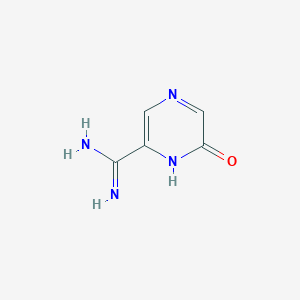
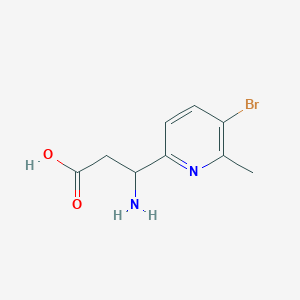
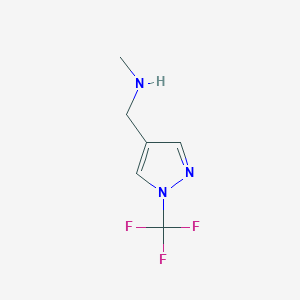

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
